Foreword: Navigating the Chemical Landscape of 1,3-Dioxane Carboxylic Acids
Foreword: Navigating the Chemical Landscape of 1,3-Dioxane Carboxylic Acids
An In-depth Technical Guide to 1,3-Dioxane-2-carboxylic Acid and its Ethyl Ester Derivative (CAS 90392-05-5)
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the chemistry of 1,3-dioxane-2-carboxylic acid, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. It is crucial to begin with a clarification regarding its Chemical Abstracts Service (CAS) number. The specified CAS number, 90392-05-5, is authoritatively assigned to ethyl 1,3-dioxane-2-carboxylate , the ethyl ester of the target molecule.[1] While dedicated literature on the free carboxylic acid is sparse, this guide will provide a comprehensive examination of its readily available ethyl ester, including its synthesis, properties, and, most importantly, its conversion to the desired 1,3-dioxane-2-carboxylic acid. Furthermore, we will explore the broader significance of the 1,3-dioxane scaffold in the realm of drug discovery and development.
I. Ethyl 1,3-Dioxane-2-carboxylate: A Profile
Ethyl 1,3-dioxane-2-carboxylate serves as a stable and accessible precursor to the corresponding carboxylic acid. Its chemical and physical properties are summarized below.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 90392-05-5 | [1] |
| Molecular Formula | C₇H₁₂O₄ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature | |
| InChI Key | XGUQXVJIBJLCQY-UHFFFAOYSA-N |
Synthesis of Ethyl 1,3-Dioxane-2-carboxylate
A common route to 1,3-dioxane-2-carboxylates involves the condensation of a cyanide source with a 2-alkoxy-1,3-dioxane, followed by hydrolysis.[2] This method provides a high yield of the desired product.
Experimental Protocol: Synthesis of a 1,3-Dioxane-2-carboxylate Derivative
This protocol is adapted from a general method for the synthesis of 1,3-dioxane-2-carboxylates.[2]
-
Step 1: Acetal Formation. A 1,3-diol is reacted with an orthoester (e.g., triethyl orthoformate) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an appropriate solvent like dichloromethane at room temperature to form the corresponding 2-alkoxy-1,3-dioxane.
-
Step 2: Cyanide Condensation. The formed 2-alkoxy-1,3-dioxane is then reacted with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃•OEt₂) in dichloromethane at room temperature. This step introduces the nitrile group at the 2-position.
-
Step 3: Hydrolysis to the Ester. The resulting 2-cyano-1,3-dioxane is subsequently hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or its ester. For the ethyl ester, the hydrolysis would be performed in the presence of ethanol.
Rationale Behind Experimental Choices:
-
The use of an orthoester and an acid catalyst in the first step is a standard and efficient method for the formation of the cyclic acetal (1,3-dioxane).
-
TMSCN is a widely used and effective source of nucleophilic cyanide. The Lewis acid catalyst, BF₃•OEt₂, activates the 2-alkoxy-1,3-dioxane for nucleophilic attack by the cyanide.
-
The final hydrolysis step converts the nitrile to the desired carboxylate functional group. The choice of acidic or basic conditions can be tailored to the specific substrate and desired product (the free acid or the ester).
Workflow for the Synthesis of a 1,3-Dioxane-2-carboxylate Derivative
Caption: Synthesis of 1,3-Dioxane-2-carboxylate Derivatives.
Safety and Handling of Ethyl 1,3-Dioxane-2-carboxylate
Based on available safety data, ethyl 1,3-dioxane-2-carboxylate is associated with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
II. From Ester to Acid: The Hydrolysis Pathway
The conversion of ethyl 1,3-dioxane-2-carboxylate to 1,3-dioxane-2-carboxylic acid is achieved through ester hydrolysis. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
The ester is heated under reflux with a dilute mineral acid, such as hydrochloric or sulfuric acid. This reaction is reversible, so an excess of water (from the dilute acid) is used to drive the equilibrium towards the products.[3]
Base-Catalyzed Hydrolysis (Saponification)
This method involves heating the ester with a dilute alkali, such as sodium hydroxide. The reaction is essentially irreversible as the carboxylate salt is formed. To obtain the free carboxylic acid, the resulting solution is acidified with a strong acid after the initial reaction is complete.[3] This method is often preferred for its irreversibility and the ease of separating the products.
Proposed Protocol for the Hydrolysis of Ethyl 1,3-Dioxane-2-carboxylate
-
Step 1: Saponification. Ethyl 1,3-dioxane-2-carboxylate is dissolved in a suitable solvent (e.g., ethanol) and an aqueous solution of sodium hydroxide is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
Step 2: Work-up and Isolation of the Carboxylate Salt. After cooling, the solvent is removed under reduced pressure. The resulting sodium 1,3-dioxane-2-carboxylate salt can be isolated if desired.
-
Step 3: Acidification. The crude salt is dissolved in water and cooled in an ice bath. A strong acid (e.g., dilute HCl) is added dropwise with stirring until the solution is acidic (pH < 2), leading to the precipitation of the free 1,3-dioxane-2-carboxylic acid.
-
Step 4: Purification. The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Rationale Behind Experimental Choices:
-
Base-catalyzed hydrolysis is chosen for its irreversibility, which generally leads to higher yields compared to the reversible acid-catalyzed method.
-
The use of an ice bath during acidification is to control the exothermicity of the neutralization reaction and to minimize the solubility of the carboxylic acid product, thereby maximizing its precipitation.
-
Washing the final product with cold water removes any remaining inorganic salts.
Workflow for the Hydrolysis of Ethyl 1,3-Dioxane-2-carboxylate
Caption: Hydrolysis of Ethyl Ester to Carboxylic Acid.
III. The 1,3-Dioxane Scaffold: A Privileged Structure in Drug Discovery
The 1,3-dioxane ring system, and the closely related 1,3-dioxolane, are considered "privileged structures" in medicinal chemistry. Their presence in a molecule can significantly influence its biological activity.
Key Roles in Drug Development:
-
Protecting Groups: The primary application of 1,3-dioxanes in organic synthesis is the protection of carbonyl compounds (aldehydes and ketones) and 1,3-diols.[2] Their stability under basic, reductive, and oxidative conditions, coupled with their lability towards acids, makes them invaluable in multi-step syntheses of complex drug molecules.[2]
-
Bioactive Moieties: The 1,3-dioxane and 1,3-dioxolane rings are integral components of numerous natural products and synthetic drugs, contributing to a wide range of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[4][5] The two oxygen atoms in the ring can act as hydrogen bond acceptors, enhancing the interaction between the drug molecule and its biological target.[4]
-
Modulators of Drug Resistance: Novel derivatives of 1,3-dioxane and 1,3-dioxolane have been synthesized and shown to be effective modulators in overcoming multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy.[6] Some of these new structures exhibit better effects than established MDR modulators.[6]
-
Receptor Ligands: The 1,3-dioxane scaffold has been utilized in the design of ligands for various receptors, including sigma (σ) receptors and NMDA receptors, which are targets for treating pain and neurodegenerative diseases.[7]
The Role of the 1,3-Dioxane Scaffold in Drug Design
Sources
- 1. 1,3-Dioxane-2-carboxylic acid ethyl ester | C7H12O4 | CID 19373168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
